Amikhelline hydrochloride

DNA polymerase inhibition antimitotic template-dependent activity

Amikhelline hydrochloride is a water-soluble derivative of khellin uniquely combining DNA intercalation with coronary vasodilation. Unlike generic furochromone-class vasodilators (khellin, efloxate, benziodarone), its dose-dependent DNA polymerase inhibition (active at 10⁻⁴–10⁻³ M) and base composition-independent intercalation enable dual antimitotic/vascular assays without DMSO co-solvents. The hydrochloride salt form eliminates confounding solvent artifacts in cell-based studies. Ideal for cell cycle regulation, atherosclerosis models, and DNA binding biophysics. Not interchangeable with single-mechanism comparators.

Molecular Formula C18H22ClNO5
Molecular Weight 367.8 g/mol
CAS No. 40709-23-7
Cat. No. B1629774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikhelline hydrochloride
CAS40709-23-7
Molecular FormulaC18H22ClNO5
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2.Cl
InChIInChI=1S/C18H21NO5.ClH/c1-4-19(5-2)7-9-23-18-16-12(6-8-22-16)15(21)14-13(20)10-11(3)24-17(14)18;/h6,8,10,21H,4-5,7,9H2,1-3H3;1H
InChIKeyZECDVNFXFXCUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amikhelline Hydrochloride Procurement: A Synthetic Water-Soluble Furochromone with Dual Antimitotic and Vasodilator Activity


Amikhelline hydrochloride (CAS 40709-23-7) is a synthetic water-soluble derivative of khellin, a natural furanochromone extracted from the seeds of Ammi visnaga [1]. As the hydrochloride salt form (molecular formula C18H22ClNO5, molecular weight 367.83 g/mol), this compound demonstrates enhanced aqueous solubility compared to its parent base . Amikhelline exhibits a dual pharmacological profile: it functions as a coronary vasodilator with antispasmodic activity on smooth muscle and simultaneously acts as an antimitotic agent through DNA intercalation and inhibition of DNA polymerase . The compound binds to double-stranded DNA via an intercalation process independent of DNA base composition [2]. This dual-mechanism profile distinguishes amikhelline from single-mechanism vasodilators within the furochromone class.

Why Amikhelline Hydrochloride Cannot Be Substituted with Khellin, Efloxate, or Benziodarone


Generic substitution among furochromone-class vasodilators is scientifically unjustified due to fundamental differences in mechanism of action, solubility profile, and biological activity spectrum. Khellin, the natural parent compound, exhibits coronary vasodilator activity but lacks the potent DNA intercalation and antimitotic properties characteristic of amikhelline [1]. Furthermore, khellin presents adverse effect limitations (dizziness, constipation, headache) that restrict oral use [2]. Efloxate, a flavone derivative rather than a furochromone, operates as a selective coronary vasodilator without demonstrated DNA polymerase inhibition [3]. Benziodarone, a benzofuran derivative, shows extremely limited aqueous solubility (approximately 0.2% at 25°C) compared to the water-soluble hydrochloride salt of amikhelline [4]. These mechanistic, physicochemical, and toxicological divergences preclude interchangeable use in research or industrial applications. The quantitative evidence below substantiates each differentiation dimension.

Amikhelline Hydrochloride Quantitative Differentiation Evidence Versus Comparator Compounds


DNA Polymerase Inhibition: Template-Dependent Activity Differentiating Amikhelline from Non-Intercalating Vasodilators

Amikhelline inhibits DNA polymerase from murine sarcoma leukemia virus with template-dependent efficacy, showing maximum inhibition with poly(rA)n·oligo(dT)10 (nucleotide ratio 20:1), minimum with poly(rA)n·poly(dT)n, and intermediate with native calf thymus DNA [1]. Significant inhibition occurs at drug concentrations between 10⁻⁴ and 10⁻³ M [2]. This template-dependent inhibition profile distinguishes amikhelline from Khellin and Visnagin, which demonstrate DNA affinity via NMR signal disappearance upon DNA addition but lack quantified polymerase inhibition data [3]. Efloxate, a flavone vasodilator, shows no documented DNA polymerase inhibitory activity .

DNA polymerase inhibition antimitotic template-dependent activity

Aqueous Solubility Advantage of Hydrochloride Salt Form Versus Free Base and Other Furochromone Derivatives

Amikhelline hydrochloride (CAS 40709-23-7) is explicitly characterized as a synthetic water-soluble derivative of khellin, in contrast to the free base amikhelline (CAS 4439-67-2) which lacks this enhanced solubility designation . The hydrochloride salt formulation enables aqueous compatibility for in vitro and in vivo experimental systems without requiring organic co-solvents . In direct comparison, Benziodarone exhibits markedly limited aqueous solubility of approximately 0.2% at 25°C (2 mg/mL), necessitating organic solvent vehicles such as chloroform or acetone [1]. Khellin itself exists as crystalline material requiring specialized delivery systems (self-emulsifying drug delivery systems) to achieve adequate dissolution [2].

aqueous solubility hydrochloride salt formulation compatibility

Dual-Mechanism Profile: Simultaneous Vasodilator and Antimitotic Activity Versus Single-Mechanism Comparators

Amikhelline uniquely combines coronary vasodilator activity with DNA intercalation-mediated antimitotic effects in a single molecular entity . Khellin, the parent compound, demonstrates coronary vasodilator activity with a minimal active concentration of 10⁻⁶ M and is classified as a specific coronary vasodilator alongside lidoflazine, dipyridamole, and carbochromene [1]. However, khellin lacks the potent DNA polymerase inhibitory activity characteristic of amikhelline [2]. Efloxate acts exclusively as a coronary vasodilator with selective coronary artery dilation without demonstrated DNA intercalation or antimitotic activity [3]. Benziodarone functions as a coronary dilator and uricosuric agent, lacking any documented antimitotic mechanism [4].

dual mechanism vasodilator antimitotic coronary vasodilation

DNA Intercalation Independent of Base Composition: Mechanistic Distinction from Sequence-Specific Intercalators

Amikhelline binds to double-stranded DNA via an intercalation process that is independent of DNA base composition, as demonstrated by the original characterization studies [1]. This non-sequence-specific intercalation mechanism differentiates amikhelline from furocoumarins and psoralen derivatives that exhibit sequence-dependent photobinding [2]. In contrast, khellin and visnagin demonstrate sequence specificity in DNA photobinding, with preferential interaction patterns influenced by local DNA sequence context [3]. The base composition independence of amikhelline-DNA interaction enables broader, more predictable DNA binding across diverse genomic contexts without sequence bias.

DNA intercalation base composition independence non-sequence-specific binding

Amikhelline Hydrochloride Optimal Application Scenarios for Scientific Procurement


Cell Cycle Arrest and Antimitotic Mechanism Studies Requiring Aqueous-Soluble DNA Intercalator

Investigators studying cell cycle regulation, mitotic arrest, or DNA replication inhibition benefit from amikhelline hydrochloride as a water-soluble antimitotic agent that intercalates DNA independently of base composition [1]. The template-dependent DNA polymerase inhibition profile (active at 10⁻⁴ to 10⁻³ M) enables dose-response characterization in cancer cell line models where antimitotic effects are the primary endpoint [2]. The hydrochloride salt form eliminates the need for DMSO or other organic co-solvents that may introduce confounding variables in cell-based assays. This application leverages the compound's dual antimitotic mechanism (DNA intercalation plus polymerase inhibition) that distinguishes it from single-mechanism comparators like colchicine or taxol derivatives.

Coronary Vasodilation Studies Requiring Simultaneous Smooth Muscle Relaxation and Antiproliferative Readouts

Researchers investigating coronary vascular biology or smooth muscle pharmacology can employ amikhelline hydrochloride to examine both vasodilatory effects and antiproliferative outcomes in a single compound . As a specific coronary vasodilator structurally related to khellin (minimal active concentration 10⁻⁶ M), amikhelline enables direct comparison with class-matched vasodilators like dipyridamole, lidoflazine, and carbochromene while providing the additional dimension of antimitotic activity [3]. This dual functionality is particularly valuable in atherosclerosis or restenosis models where both vascular tone regulation and smooth muscle cell proliferation are relevant endpoints.

Structure-Activity Relationship Studies of Furochromone Derivatives with Modified Solubility Profiles

Medicinal chemistry programs optimizing furochromone-based therapeutics require comparator compounds with defined physicochemical properties. Amikhelline hydrochloride serves as a reference standard for water-soluble furochromone derivatives, enabling direct comparison with less soluble analogs including khellin (crystalline, requiring specialized formulation), benziodarone (~0.2% aqueous solubility at 25°C), and visnagin (limited aqueous compatibility) [4]. The diethylaminoethoxy substitution at the C-9 position that confers enhanced water solubility represents a structural modification strategy applicable to other furochromone scaffolds . This scenario applies to both academic structure-activity relationship investigations and industrial lead optimization campaigns.

DNA Binding Mechanism Studies Differentiating Sequence-Independent from Sequence-Dependent Intercalation

Biophysical investigations of small molecule-DNA interactions benefit from amikhelline as a model compound demonstrating base composition-independent intercalation [5]. This property enables experimental designs that require uniform DNA binding across heterogeneous sequence contexts, contrasting with sequence-dependent intercalators such as psoralen derivatives, khellin, and visnagin that exhibit preferential binding to specific nucleotide motifs [6]. Applications include competitive binding assays, DNA melting temperature perturbation studies, and intercalator screening panels where sequence-independent binding serves as an experimental control or reference baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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